molecular formula C8H8N2O B1394200 6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-86-2

6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1394200
CAS No.: 1190317-86-2
M. Wt: 148.16 g/mol
InChI Key: GQPYXXLBWMVXMR-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is characterized by a pyrrolo[3,2-b]pyridine core structure with a methoxy group attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolo[3,2-b]pyridine core . The methoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,2-b]pyridine core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-b]pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other pyrrolo[3,2-b]pyridine derivatives and contributes to its specific applications in medicinal chemistry .

Biological Activity

6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a pyrrole and pyridine moiety. This unique structural arrangement contributes to its ability to interact with various biological targets, particularly enzymes and receptors involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which modulates biochemical pathways critical for tumor growth and survival.
  • Receptor Modulation : It interacts with cellular receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis .
  • Pathway Interference : The compound may disrupt specific biological pathways, leading to alterations in cellular functions such as migration and invasion in cancer cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated that it can inhibit tumor growth in various cancer models. For instance, it showed potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
  • Cell Proliferation Inhibition : In vitro studies revealed that the compound significantly reduced the proliferation of breast cancer cells (4T1) and induced apoptosis through specific signaling pathways .
  • Invasion and Migration Suppression : The compound has been reported to decrease the migration and invasion capabilities of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Case Studies

A series of experiments have been conducted to evaluate the efficacy of this compound:

  • Inhibitory Effects on FGFRs :
    • The compound exhibited IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, indicating strong inhibitory potential .
    • In vivo studies demonstrated significant tumor growth inhibition in xenograft models, showcasing its therapeutic potential in oncology .
  • Mechanistic Insights :
    • Western blot analyses revealed that treatment with the compound led to decreased expression of MMP9 and increased expression of tissue inhibitors of metalloproteinases (TIMPs), suggesting a mechanism for its effects on cell invasion and migration .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameFGFR Inhibition IC50 (nM)Notable Activity
This compound7 (FGFR1)Potent antitumor activity
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine25 (FGFR3)Moderate antitumor effects
1H-Pyrrolo[3,4-c]pyridine>300Limited FGFR inhibition

This table highlights the superior activity of this compound compared to its analogs, particularly in FGFR inhibition.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYXXLBWMVXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676842
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-86-2
Record name 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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